5-Hexenyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

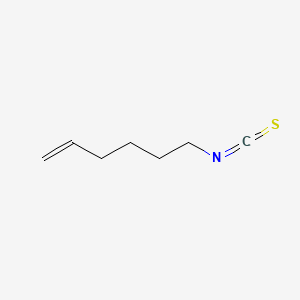

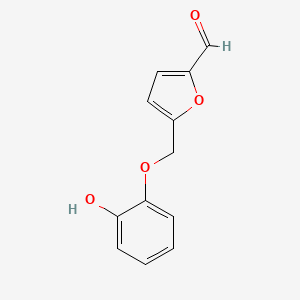

6-Isothiocyanato-1-hexene, also known as 5-hexenyl isothiocyanate, belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. 6-Isothiocyanato-1-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-isothiocyanato-1-hexene is primarily located in the membrane (predicted from logP). Outside of the human body, 6-isothiocyanato-1-hexene can be found in brassicas and root vegetables. This makes 6-isothiocyanato-1-hexene a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Toxicological Profile

A study by Akagi et al. (2018) evaluated the subchronic toxicity of 5-Hexenyl isothiocyanate (5-HeITC), derived from Wasabia japonica. The research focused on its effects on F344/DuCrj rats, identifying the urinary bladder, heart, and liver as target organs. The study established a no-observed-adverse-effect level for both sexes.

Photochemical Stability and Isomerization

Research on the photochemistry of 5-hexen-2-one, related to 5-Hexenyl isothiocyanate, was conducted by Srinivasan (1960). This study examined the compound's stability and isomerization, contributing to our understanding of its chemical behavior under various conditions.

Stereoselectivity in Chemical Reactions

The work of Bailey et al. (1991) explored the stereoselectivity of cyclization in substituted 5-hexen-1-yllithiums, offering insights into the regioselectivity and stereoselectivity of such reactions. This study is significant for understanding the chemical properties and reactions of compounds like 5-Hexenyl isothiocyanate.

Synthesis Applications

The research by Jung and Vu (1996) investigated diastereoselectivity in intramolecular 1,3-dipolar cycloadditions involving 5-Hexenyl derivatives. This study has implications for the synthesis of complex organic molecules, including pharmaceuticals.

Nematicidal Properties

A study on the nematicidal activity of Eruca sativa by Aissani et al. (2015) identified hexyl isothiocyanate, a compound related to 5-Hexenyl isothiocyanate, as a potent natural agent against root-knot nematodes. This research highlights the potential agricultural applications of isothiocyanates.

Chemopreventive Effects

The study by Yu et al. (1998) examined the chemopreventive effects of various isothiocyanates, including phenylhexyl isothiocyanate, a structural analogue of 5-Hexenyl isothiocyanate. These compounds were found to induce apoptosis in cancer cells, suggesting potential therapeutic applications.

Propriétés

Numéro CAS |

49776-81-0 |

|---|---|

Nom du produit |

5-Hexenyl isothiocyanate |

Formule moléculaire |

C7H11NS |

Poids moléculaire |

141.24 g/mol |

Nom IUPAC |

6-isothiocyanatohex-1-ene |

InChI |

InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2 |

Clé InChI |

WRFHVMFZOJHYGN-UHFFFAOYSA-N |

SMILES |

C=CCCCCN=C=S |

SMILES canonique |

C=CCCCCN=C=S |

Densité |

0.955-0.965 (20°) |

Autres numéros CAS |

49776-81-0 |

Description physique |

Colourless to pale yellow liquid; Pungent irritating aroma |

Solubilité |

Very slightly soluble in water; freely soluble in ether Soluble (in ethanol) |

Synonymes |

1-hexene, 6-isothiocyanato- 5-HeITC 5-hexenyl isothiocyanate 6-isothiocyanato-1-hexene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)

![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)

![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)

![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)

![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)

![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)

![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)